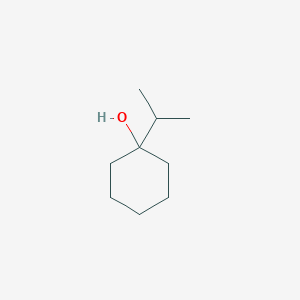

Cyclohexanol, 1-(1-methylethyl)

Descripción general

Descripción

Cyclohexanol, 1-(1-methylethyl), also known as 1-(1-methylethyl)cyclohexanol, is an organic compound with the molecular formula C9H18O. It is a secondary alcohol derived from cyclohexane, where one hydrogen atom is replaced by a hydroxyl group and another by an isopropyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-(1-methylethyl) can be synthesized through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, cyclohexanol, 1-(1-methylethyl) is often produced via the oxidation of cyclohexane using air or oxygen in the presence of cobalt catalysts. This process also yields cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation involves radical intermediates and hydroperoxide formation .

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexanol, 1-(1-methylethyl) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be reduced to cyclohexane using strong reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrochloric acid, sulfuric acid, and other strong acids.

Major Products:

Oxidation: Cyclohexanone.

Reduction: Cyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceuticals

Cyclohexanol derivatives are utilized in the pharmaceutical industry for their therapeutic properties. For instance, its vapors have been clinically used in treating respiratory syndromes in animals such as horses and swine . The compound has also shown potential as a stimulant expectorant when administered parenterally.

Chemical Manufacturing

Cyclohexanol serves as an important precursor in the production of nylon and various plasticizers. It is produced primarily through the oxidation of cyclohexane or hydrogenation of phenol, resulting in a mixture that is further processed into adipic acid . This application is crucial for the polymer industry, where cyclohexanol is integral to producing materials with desirable mechanical properties.

Solvent Use

The compound is employed as a solvent in various industrial applications due to its ability to dissolve a range of substances. Its effectiveness as a solvent makes it valuable in formulations for coatings, adhesives, and inks.

Environmental and Safety Considerations

Cyclohexanol is classified as moderately toxic, with established Threshold Limit Values (TLVs) for its vapor exposure. Safety measures must be implemented when handling this chemical to minimize health risks associated with inhalation or skin contact .

Case Study 1: Respiratory Treatment in Veterinary Medicine

A study conducted on the use of cyclohexanol vapors demonstrated its efficacy in alleviating respiratory issues in livestock. The results indicated significant improvements in respiratory function among treated animals compared to controls. This application highlights the compound's therapeutic potential beyond human medicine.

Case Study 2: Production of Adipic Acid

Research on the industrial synthesis of adipic acid from cyclohexanol showcased the efficiency of using cobalt catalysts during the oxidation process. The study revealed that optimizing reaction conditions could enhance yield and reduce production costs, making it economically viable for large-scale operations.

Data Table: Comparison of Cyclohexanol Applications

| Application | Description | Example Use |

|---|---|---|

| Pharmaceuticals | Therapeutic agent in veterinary medicine | Respiratory treatment |

| Chemical Manufacturing | Precursor for nylon and plasticizers | Production of adipic acid |

| Solvent Use | Effective solvent for various formulations | Coatings and adhesives |

Mecanismo De Acción

Cyclohexanol, 1-(1-methylethyl) can be compared with other similar compounds such as:

Cyclohexanol: The parent compound without the isopropyl group.

1-Methylcyclohexanol: A similar compound with a methyl group instead of an isopropyl group.

Menthol: A naturally occurring compound with a similar structure but different functional groups.

Uniqueness: Cyclohexanol, 1-(1-methylethyl) is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its analogs .

Comparación Con Compuestos Similares

- Cyclohexanol

- 1-Methylcyclohexanol

- Menthol

Actividad Biológica

Cyclohexanol, 1-(1-methylethyl), also known as 1-isopropylcyclohexanol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Cyclohexanol, 1-(1-methylethyl) is characterized by its cyclohexanol structure with an isopropyl group. This configuration influences its interaction with biological systems, making it a candidate for various applications in medicine and industry.

Biological Activities

The biological activities of Cyclohexanol, 1-(1-methylethyl) include:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against certain bacterial strains, suggesting potential use in developing antibacterial agents .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage and may contribute to health benefits in various conditions.

- Endocrine Disruption Potential : Some studies have suggested that compounds similar to Cyclohexanol, 1-(1-methylethyl) may exhibit weak estrogenic activity. This raises concerns regarding their potential as endocrine disruptors, necessitating further investigation into their effects on hormonal systems .

The mechanism of action of Cyclohexanol, 1-(1-methylethyl) involves:

- Receptor Interaction : The compound may act as a ligand for specific receptors, modulating their activity and influencing various signaling pathways within cells. This can lead to alterations in gene expression and metabolic processes.

- Chemical Reactivity : Cyclohexanol undergoes oxidation and reduction reactions, which can lead to the formation of various derivatives that might possess different biological activities. For example, oxidation can convert it into ketones or aldehydes that could have distinct pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Antioxidant | Exhibits antioxidant properties | |

| Endocrine Disruption | Potential weak estrogenic activity |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Cyclohexanol derivatives against common bacterial pathogens. Results indicated significant inhibition zones for certain strains when treated with the compound, suggesting its potential as a natural preservative or therapeutic agent .

Case Study: Antioxidant Activity Assessment

In vitro assays demonstrated that Cyclohexanol, 1-(1-methylethyl) scavenged free radicals effectively compared to standard antioxidants. These findings support its potential application in nutraceuticals aimed at reducing oxidative stress-related diseases .

Propiedades

IUPAC Name |

1-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDMUVQELXJWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334447 | |

| Record name | Cyclohexanol, 1-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3552-01-0 | |

| Record name | Cyclohexanol, 1-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.